molecular formula C11H12O2S2 B189961 4-(1,3-dithian-2-yl)benzoic Acid CAS No. 168165-88-6

4-(1,3-dithian-2-yl)benzoic Acid

Cat. No.: B189961
CAS No.: 168165-88-6
M. Wt: 240.3 g/mol
InChI Key: CPSYTIVTRCUOTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dithian-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1,3-dithiane under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dithian-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(1,3-dithian-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the dithiane ring and the benzoic acid moiety. The dithiane ring can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing for diverse chemical transformations . The benzoic acid moiety can undergo typical carboxylic acid reactions, such as esterification and amidation .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(1,3-dithian-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSYTIVTRCUOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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